

Technical Support Center: Enhancing Apo-Enterobactin Bioavailability

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Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602223

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use **apo-enterobactin** in cell culture. Here you will find answers to frequently asked questions, solutions to common experimental problems, detailed protocols, and key quantitative data to enhance the bioavailability and efficacy of **apo-enterobactin** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is apo-enterobactin and why is it used in cell culture? Apo-enterobactin is the iron-free form of enterobactin, a siderophore (iron-chelating molecule) produced by certain bacteria like E. coli.[1][2] It has one of the highest known affinities for ferric iron (Fe^{3+}).[2][3][4] In cell culture, it is primarily used to induce iron starvation by sequestering trace iron from the culture medium and from within the cells, making it a powerful tool for studying the effects of iron depletion on cellular processes like growth, signaling, and apoptosis.[3][5]

Q2: How does apo-enterobactin enter mammalian cells? Mammalian cells have developed sophisticated mechanisms to interact with this bacterial siderophore. The primary pathway involves the host protein Lipocalin 2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[5][6]

- **LCN2-Mediated Uptake:** Apo-enterobactin is bound by secreted LCN2.
- **Receptor Binding:** The LCN2-enterobactin complex is then recognized and bound by a cell-surface receptor called SLC22A17 (also known as 24p3R).[7][8][9]

- Endocytosis: This binding triggers the internalization of the entire complex via endocytosis.[8][10]
- Iron Chelation: Once inside, **apo-enterobactin** can chelate intracellular iron.

Additionally, recent studies have shown that ferric-enterobactin can enter cells and deliver iron to mitochondria through a mechanism independent of traditional transporters like DMT1, potentially involving the ATP synthase alpha subunit.[1][11][12][13]

Q3: What is the difference between **apo-enterobactin** and holo-enterobactin? The key difference is their iron-loading status.

- **Apo-enterobactin** is the iron-free form. It is the active form used to chelate iron and induce iron deficiency in cells.[2]
- Holo-enterobactin (or ferric-enterobactin) is the iron-bound complex. This form is used when the goal is to deliver iron to cells.[1][2]

Q4: What are the most critical factors for a successful experiment with **apo-enterobactin**? Success hinges on three main factors:

- Minimizing Iron Contamination: Standard cell culture media and fetal bovine serum (FBS) contain significant amounts of iron that will saturate **apo-enterobactin**, rendering it ineffective.[14]
- Cellular Receptor Expression: The intended effect often depends on the cell line's expression of LCN2 and its receptor, SLC22A17.[7][15]
- **Apo-Enterobactin** Integrity: The molecule can degrade, so proper handling and storage are crucial.[15][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem: I am not observing the expected cellular effect (e.g., iron depletion, apoptosis, cell cycle arrest).

- Possible Cause 1: High Iron Content in Culture Medium
 - Explanation: Fetal bovine serum (FBS) is a major source of iron, containing high levels of ferritin and transferrin.[14] This environmental iron will bind to your **apo-enterobactin** before it can act on the cells.
 - Solution:
 - Use a serum-free medium if your cell line can tolerate it.[15]
 - Alternatively, use an iron-depleted medium or supplement your standard medium with a chelator like 2,2'-dipyridyl to sequester trace iron before adding your cells.[17][18]
 - Test and reserve a single large batch of FBS for your experiments to minimize lot-to-lot variability in iron content.[19]
- Possible Cause 2: **Apo-Enterobactin** Degradation
 - Explanation: The ester bonds in the enterobactin structure are susceptible to hydrolysis, especially in non-neutral or acidic pH conditions, which inactivates the molecule.[20]
 - Solution:
 - Store stock solutions (e.g., in DMSO) in single-use aliquots at -20°C for short-term or -80°C for long-term storage to avoid freeze-thaw cycles.[16]
 - Ensure the final pH of your culture medium is within the optimal physiological range (typically 7.2-7.4) after adding **apo-enterobactin**. [4][15]
 - Verify the activity of your stock solution using a functional assay like the Arnow or CAS assay (see Protocol 3).[15][20]
- Possible Cause 3: Low or Absent Receptor Expression
 - Explanation: The LCN2/SLC22A17 pathway is a primary route of entry for enterobactin into many cell types.[6][7][8] If your chosen cell line does not express sufficient levels of the SLC22A17 receptor, the uptake will be inefficient.

- Solution:
 - Consult the literature or databases (e.g., Gene Expression Omnibus) for expression data of SLC22A17 and LCN2 in your cell line.
 - If data is unavailable, quantify mRNA or protein levels via qPCR or Western blot.
 - Consider using a different cell line known to be responsive or transiently overexpressing the receptor if necessary.
- Possible Cause 4: Incorrect **Apo-Enterobactin** Concentration
 - Explanation: The effective concentration is a window. Too low, and you will not see an effect. However, very high concentrations (e.g., 50 μ M in some E. coli studies) can induce toxicity through mechanisms other than iron chelation, potentially confounding results.[\[21\]](#)
 - Solution:
 - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A common starting range is 1-25 μ M.[\[5\]](#)[\[21\]](#)

Problem: My results are inconsistent between experiments.

- Possible Cause 1: Batch-to-Batch Variability in Fetal Bovine Serum (FBS)
 - Explanation: Different lots of FBS have highly variable concentrations of iron, growth factors, and endogenous LCN2, all of which can influence the outcome of your experiment.[\[14\]](#)[\[19\]](#)
 - Solution:
 - Purchase a large quantity of FBS from a single lot.
 - Test the lot to ensure it is suitable for your assay.
 - Use this single, validated lot for the entire duration of your experimental series.
- Possible Cause 2: Inconsistent Cell State

- Explanation: Cell passage number, confluency, and overall health can significantly alter their metabolic state and expression of key receptors.[\[22\]](#)[\[23\]](#)
- Solution:
 - Use cells within a consistent and narrow range of passage numbers.
 - Seed cells at a consistent density for all experiments.
 - Regularly monitor cultures for signs of stress or contamination.[\[23\]](#)

Quantitative Data & Properties

Table 1: Troubleshooting Quick Guide

Issue	Possible Cause	Recommended Action
No cellular effect	High iron in medium	Use serum-free or iron-depleted medium.
Apo-enterobactin degradation	Prepare fresh aliquots; check stock activity with Arnow/CAS assay.	
Low receptor (SLC22A17) expression	Verify receptor expression in the cell line (qPCR/Western).	
Incorrect concentration	Perform a dose-response curve (start with 1-25 μ M).	
Inconsistent results	FBS batch variation	Test and use a single lot of FBS for all experiments.
Cell health/passage number	Standardize cell culture practices; use consistent passage numbers.	

Table 2: Recommended Starting Concentrations for Cell Culture

Application	Cell Type Example	Suggested Concentration Range	Reference
Induction of IL-8	A549, HT29 lung/intestinal epithelia	25-50 μ M	[5]
Iron Depletion Studies	General Mammalian Cells	1-25 μ M	[21]
Copper Toxicity Modulation	E. coli (as reference)	1-10 μ M (protective) vs. 50 μ M (harmful)	[21]

Table 3: **Apo-Enterobactin** Properties and Stability

Property	Value / Condition	Reference
Molecular Formula	C ₃₀ H ₂₇ N ₃ O ₁₅	[20]
Molecular Weight	669.55 g/mol	[20]
Appearance	Solid	[20]
Solubility	Soluble in DMSO; slightly soluble in acetonitrile.	[16] [20]
Storage (Stock Solution)	Aliquot and store at -20°C (short-term) or -80°C (long- term).	[16]
Key Instability Factor	Susceptible to hydrolysis of its ester bonds, especially at non- neutral pH.	[20]

Experimental Protocols

Protocol 1: Preparation and Storage of **Apo-Enterobactin** Stock Solution

- **Weighing:** Carefully weigh the desired amount of purified **apo-enterobactin** powder in a sterile microcentrifuge tube.
- **Dissolving:** Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
- **Mixing:** Vortex thoroughly until the powder is completely dissolved.
- **Aliquoting:** Dispense the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[\[16\]](#)
- **Storage:** Store aliquots at -20°C for up to one month or at -80°C for up to six months for maximum stability.[\[16\]](#)

Protocol 2: General Protocol for Cellular Iron Depletion

- **Cell Seeding:** Plate your cells in a standard growth medium and allow them to adhere and reach the desired confluency (typically 60-70%).
- **Medium Preparation:** Prepare your treatment medium. For best results, use a serum-free basal medium. If serum is required, use a low-iron FBS or pre-chelate the complete medium by incubating it with a chelator (e.g., 2,2'-dipyridyl) for 1-2 hours before use.
- **Washing:** Gently wash the cells twice with sterile, warm PBS to remove residual iron from the plating medium.
- **Treatment:** Add the prepared iron-depleted treatment medium containing the desired final concentration of **apo-enterobactin**. Include a vehicle control (e.g., DMSO) and other relevant controls.
- **Incubation:** Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
- **Endpoint Analysis:** After incubation, harvest the cells. Analyze iron depletion by measuring intracellular iron levels, assessing the expression of iron-responsive proteins (e.g., decreased ferritin, increased transferrin receptor), or evaluating downstream functional consequences (e.g., cell viability, apoptosis).

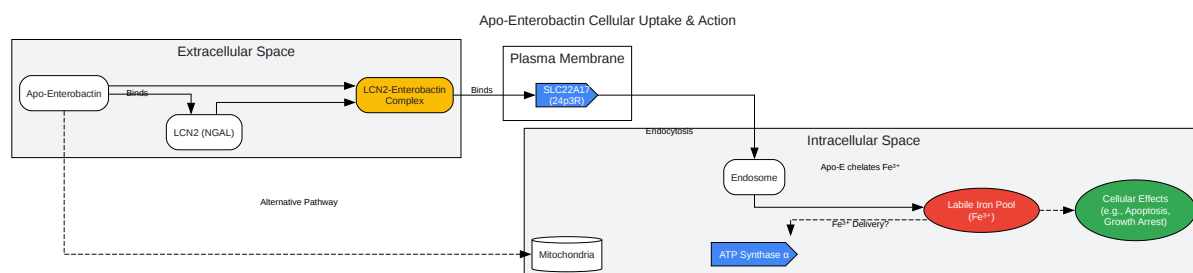
Protocol 3: Quantification of **Apo-Enterobactin** Activity (Arnow Assay)

This colorimetric assay quantifies catechol compounds and can be used to verify the integrity of your **apo-enterobactin** stock.[\[20\]](#)

- **Sample Preparation:** In a microcentrifuge tube, prepare a diluted sample of your **apo-enterobactin** stock in water or buffer (e.g., to a final concentration of 50-100 μM).
- **Standard Curve:** Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[\[24\]](#)
- **Reagent Addition (Sequential):** To 0.5 mL of your sample or standard, add the following reagents in order, mixing after each addition:[\[25\]](#)
 - 0.5 mL of 0.5 N HCl
 - 0.5 mL of nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate)
 - 0.5 mL of 1 N NaOH
- **Color Development:** A red color will develop in the presence of active catechols.
- **Measurement:** Measure the absorbance of the solution at 510 nm using a spectrophotometer.[\[18\]](#)
- **Quantification:** Determine the concentration of active catechol in your sample by comparing its absorbance to the DHBA standard curve.

Visualizations: Pathways and Workflows

Signaling & Uptake Pathways



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Caption: Cellular uptake pathways for **apo-enterobactin** via LCN2/SLC22A17 and mitochondria.

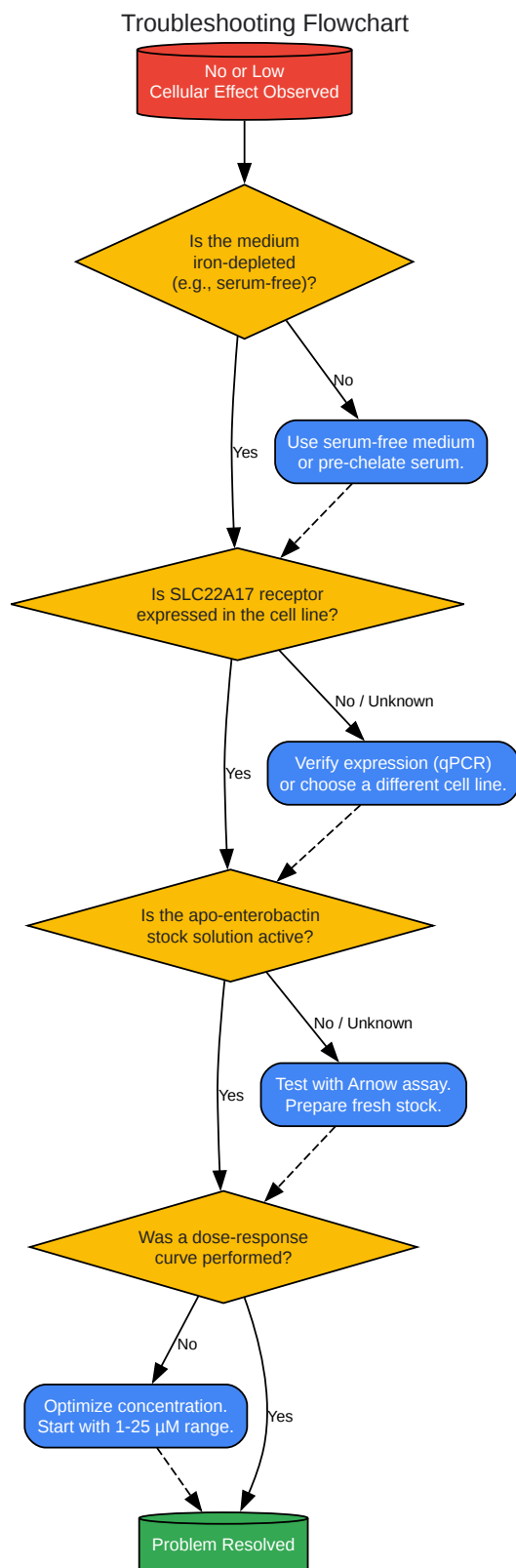
Experimental Workflow



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Caption: A step-by-step experimental workflow for testing **apo-enterobactin** in cell culture.

Troubleshooting Logic



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Caption: A decision tree to systematically troubleshoot common experimental issues.

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